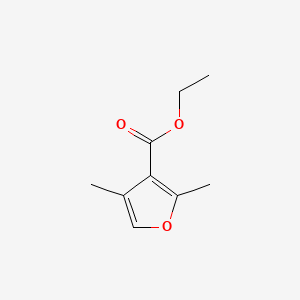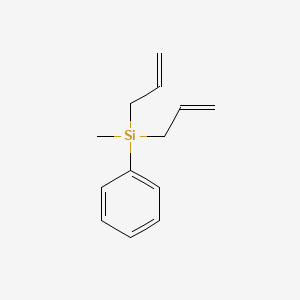
Diallyl(methyl)(phenyl)silane
描述
Diallyl(methyl)(phenyl)silane is an organosilicon compound with the molecular formula C13H18Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a silicon atom bonded to two allyl groups, one methyl group, and one phenyl group. This unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: Diallyl(methyl)(phenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where allyl chloride reacts with methylphenylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or recrystallization to remove impurities and achieve the desired purity level.
化学反应分析
Types of Reactions: Diallyl(methyl)(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: The allyl groups can participate in substitution reactions with halogens or other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols); reactions may require catalysts or specific conditions such as UV light or heat.
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Silanes with reduced functional groups
Substitution: New organosilicon compounds with substituted allyl groups
科学研究应用
Diallyl(methyl)(phenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers. It is also employed in hydrosilylation reactions to introduce silicon-containing functional groups into organic molecules.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its role in the synthesis of silicon-containing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives. It is also used in the manufacture of high-performance polymers and resins.
作用机制
The mechanism of action of diallyl(methyl)(phenyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive allyl and phenyl groups. The silicon atom in the compound can form stable bonds with other elements, allowing it to act as a versatile intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound’s reactivity is influenced by the electronic and steric effects of its substituents.
相似化合物的比较
Phenylsilane: Structurally related to diallyl(methyl)(phenyl)silane, but with a simpler composition (C6H5SiH3). It is used in similar applications but lacks the allyl groups.
Methylphenylsilane: Contains a methyl and phenyl group bonded to silicon, similar to this compound but without the allyl groups.
Diallyldimethylsilane: Contains two allyl groups and two methyl groups bonded to silicon, differing from this compound by the absence of the phenyl group.
Uniqueness: this compound is unique due to the presence of both allyl and phenyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organosilicon compounds and materials.
属性
IUPAC Name |
methyl-phenyl-bis(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Si/c1-4-11-14(3,12-5-2)13-9-7-6-8-10-13/h4-10H,1-2,11-12H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJJSUOVZDTQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC=C)(CC=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344219 | |
| Record name | Methylphenyldiallylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2633-60-5 | |
| Record name | (Methyldi-2-propen-1-ylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2633-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylphenyldiallylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


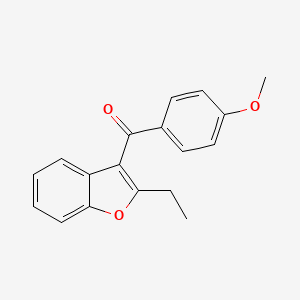
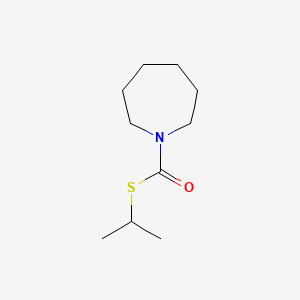
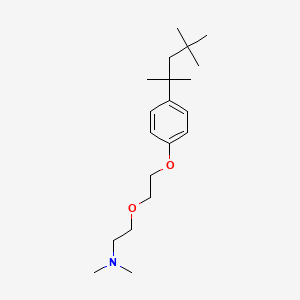
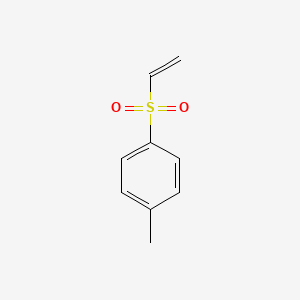
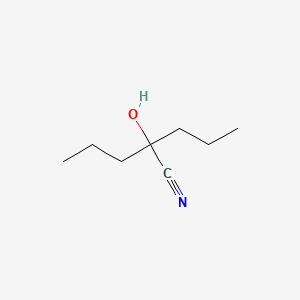
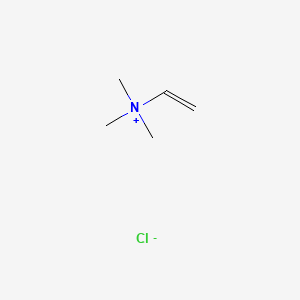

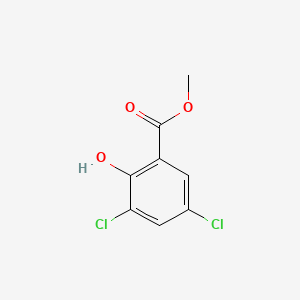

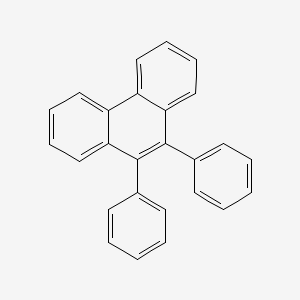
![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-butyl-, 4-propylcyclohexyl ester](/img/structure/B1615558.png)

